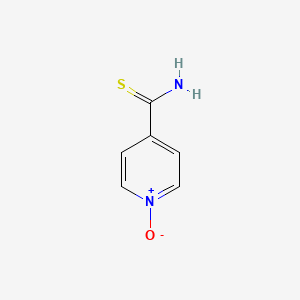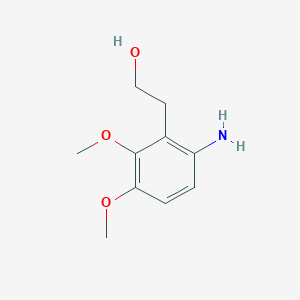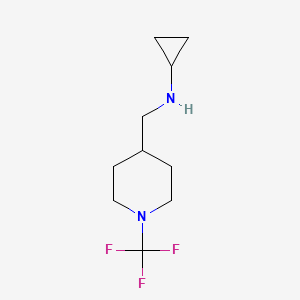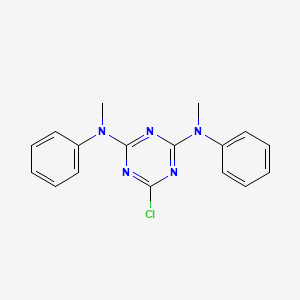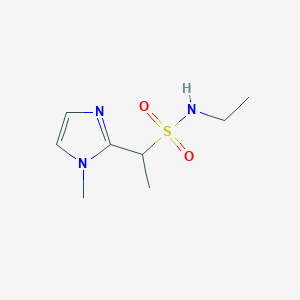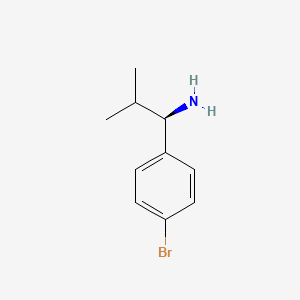
(R)-1-(4-bromophenyl)-2-methylpropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-bromophenyl)-2-methylpropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)-2-methylpropylamine typically involves the following steps:
Bromination: The starting material, 4-bromophenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Alkylation: The brominated phenyl compound is then subjected to alkylation with 2-methylpropylamine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-bromophenyl)-2-methylpropylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and alkylation can enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-bromophenyl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form a phenylamine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenylamine derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-bromophenyl)-2-methylpropylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-bromophenyl)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-chlorophenyl)-2-methylpropylamine: Similar structure but with a chlorine atom instead of bromine.
®-1-(4-fluorophenyl)-2-methylpropylamine: Similar structure but with a fluorine atom instead of bromine.
®-1-(4-iodophenyl)-2-methylpropylamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
®-1-(4-bromophenyl)-2-methylpropylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
SOYPVVIXRRAUTP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


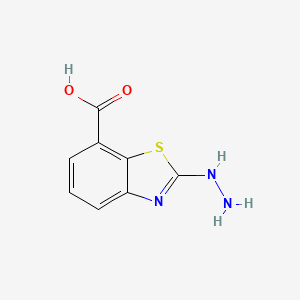

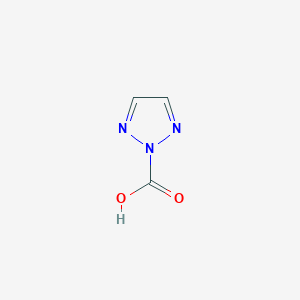
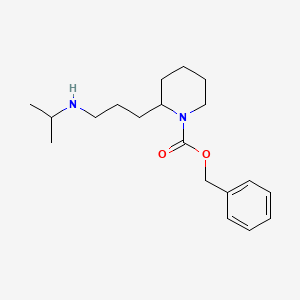



![2-(Chloromethyl)-6-methyl-6-azaspiro[3.4]octane](/img/structure/B13968811.png)
